molecular formula C21H27N3 B2756338 N-cyclohexyl-N'-(4-methylbenzyl)-N''-phenylguanidine CAS No. 338400-53-6

N-cyclohexyl-N'-(4-methylbenzyl)-N''-phenylguanidine

Cat. No.: B2756338
CAS No.: 338400-53-6
M. Wt: 321.468
InChI Key: WPAHFWSYRLCFQZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-cyclohexyl-N’-(4-methylbenzyl)urea” has a molecular weight of 246.35g/mol. The InChIKey for this compound is APEQGNADSFIBLK-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The physical and chemical properties of “N-cyclohexyl-N’-(4-methylbenzyl)urea” include a molecular weight of 246.34798 . More detailed properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Radiopharmaceutical Applications

Meta-iodobenzylguanidine, a derivative related to N-cyclohexyl-N'-(4-methylbenzyl)-N''-phenylguanidine, is utilized in radiopharmaceutical applications for treating neuroectodermal tumors. These tumors originate from the primitive neural crest, developing into the sympathetic nervous system. As a noradrenaline analogue, this compound serves as a metabolic agent in neuroendocrine systems, offering therapeutic potential in neuroectodermal tumor treatment (Giammarile et al., 2008).

Catalytic Activity in Organic Synthesis

N,N′,N″-Tricyclohexylguanidine, encapsulated in hydrophobic zeolite Y, demonstrates catalytic activity by facilitating the addition reaction of acetone to benzaldehyde. This process yields 4-phenyl-4-hydroxybutan-2-one, highlighting its role in enhancing chemical reactions within organic synthesis. This contrasts with the homogeneous system's production of 4-phenyl-3-buten-2-one via condensation, showcasing the compound's influence on reaction outcomes (Sercheli et al., 1997).

Photochemical Arylation and Heterocyclic Compound Synthesis

The compound's derivatives have been studied for their potential in photochemical arylation and the synthesis of heterocyclic compounds. Specifically, derivatives such as N-(2-bromophenyl)-, N-(2-bromobenzyl)-, and N-(2-bromophenethyl)-derivatives of 3-aminocyclohex-2-enones have undergone photochemical cyclization to yield five- to seven-membered heterocyclic compounds. This process illustrates the compound's utility in generating complex heterocyclic structures, potentially useful in pharmaceutical and material science applications (Iida et al., 1978).

Antimicrobial Activity

Some derivatives starting from 2,6-dibenzylidene-3-methylcyclohexanone exhibit antimicrobial activities. These novel N-substituted arylidene, pyrazole, thioxopyrimidine, and thiazolopyrimidine derivatives highlight the compound's potential as a base for developing antimicrobial agents. This application is crucial for addressing the growing concern over antibiotic resistance and the need for new antimicrobial compounds (Hawas et al., 2012).

Properties

IUPAC Name

1-cyclohexyl-2-[(4-methylphenyl)methyl]-3-phenylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3/c1-17-12-14-18(15-13-17)16-22-21(23-19-8-4-2-5-9-19)24-20-10-6-3-7-11-20/h2,4-5,8-9,12-15,20H,3,6-7,10-11,16H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAHFWSYRLCFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN=C(NC2CCCCC2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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